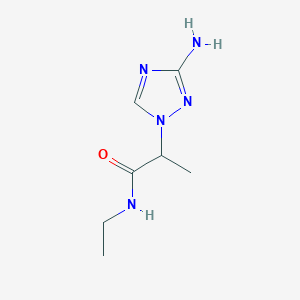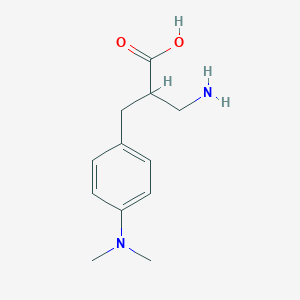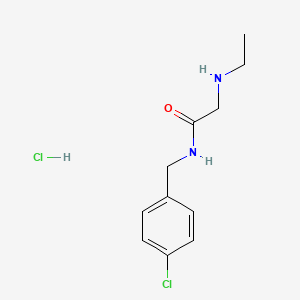
2,3-Dimethylcyclobutane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylcyclobutane-1-thiol is an organic compound featuring a cyclobutane ring substituted with two methyl groups at the 2 and 3 positions and a thiol group at the 1 position. This compound is part of the cycloalkane family, which is characterized by a ring structure composed of carbon atoms. The presence of the thiol group imparts unique chemical properties to this compound, making it of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclobutane-1-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethyl-1,4-dibromobutane with sodium hydrosulfide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by the thiol group, forming the desired cyclobutane ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,3-Dimethylcyclobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted cyclobutane derivatives.
科学的研究の応用
2,3-Dimethylcyclobutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Dimethylcyclobutane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure also allows it to participate in specific chemical reactions, contributing to its overall effects.
類似化合物との比較
Similar Compounds
- 2,2-Dimethylcyclobutane-1-thiol
- Cyclobutane-1-thiol
- 2-Methylcyclobutane-1-thiol
Uniqueness
2,3-Dimethylcyclobutane-1-thiol is unique due to the specific positioning of its methyl groups and thiol group. This configuration imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds. The presence of two methyl groups at the 2 and 3 positions also influences the compound’s steric and electronic characteristics, making it a valuable compound in various applications.
特性
分子式 |
C6H12S |
|---|---|
分子量 |
116.23 g/mol |
IUPAC名 |
2,3-dimethylcyclobutane-1-thiol |
InChI |
InChI=1S/C6H12S/c1-4-3-6(7)5(4)2/h4-7H,3H2,1-2H3 |
InChIキー |
AWCLPAJNFWAQNC-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C1C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13312326.png)
![6-Methyl-4-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13312332.png)






![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one](/img/structure/B13312366.png)

![8-Ethyl-3-oxa-1,8-diazaspiro[4.5]dec-1-en-2-amine](/img/structure/B13312390.png)
![Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13312400.png)
